![molecular formula C7H7BCl2O2 B1418389 3,5-Dichloro-2-methylphenylboronic acid CAS No. 957120-97-7](/img/structure/B1418389.png)
3,5-Dichloro-2-methylphenylboronic acid
Overview
Description
3,5-Dichloro-2-methylphenylboronic acid is a chemical compound with the molecular formula C7H7BCl2O2 . It has an average mass of 204.846 Da and a monoisotopic mass of 203.991623 Da .
Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-2-methylphenylboronic acid consists of a phenyl ring substituted with two chlorine atoms, one boronic acid group, and one methyl group .Physical And Chemical Properties Analysis
3,5-Dichloro-2-methylphenylboronic acid has a molecular weight of 204.85 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.Scientific Research Applications
1. Synthesis of Aryltellurium Compounds
Clark et al. (2002) demonstrated the synthesis of various aryltellurium compounds from arylboronic acids, including 3,5-Dichloro-2-methylphenylboronic acid. This process involves treating arylboronic acids with tellurium tetrachloride to generate substituted aryltellurium trichlorides, which are then reduced to diaryl ditellurides (Clark, Nair, Fronczek, & Junk, 2002).
2. Suzuki Cross-Coupling Reactions
Ikram et al. (2015) explored the Suzuki cross-coupling reaction, a method involving the reaction of various arylboronic acids with dibromo-hexylthiophene to synthesize thiophene derivatives. This study highlighted the significant electronic effects of different substituents on arylboronic acids, including 3,5-Dichloro-2-methylphenylboronic acid, on the properties of the new products (Ikram et al., 2015).
3. Palladium Dichloride Complexes in Aqueous Cross-Coupling
Nájera et al. (2004) reported the use of palladium dichloride complexes in various types of cross-coupling reactions in water, including the Suzuki-Miyaura reaction of arylboronic acids. This study included a mention of 3,5-Dichloro-2-methylphenylboronic acid (Nájera, Gil-Moltó, & Karlström, 2004).
4. Catalyst for Direct Amide Condensation
Ishihara et al. (2001) synthesized 3,5-Bis(perfluorodecyl)phenylboronic acid, a compound related to 3,5-Dichloro-2-methylphenylboronic acid, and demonstrated its use as a catalyst for direct amide condensation reactions (Ishihara, Kondo, & Yamamoto, 2001).
5. Enantioselective Recognition of Amines
Ghosn and Wolf (2011) developed 1,8-Bis[5′(2′-hydroxy-4′-methylbiphenyl)]naphthalene using 4-methoxy-2-methylphenylboronic acid, a compound structurally related to 3,5-Dichloro-2-methylphenylboronic acid. This compound was used as a sensor for the detection of chiral amines (Ghosn & Wolf, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
3,5-Dichloro-2-methylphenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The main target of this compound is the carbon atom in an organic group that is involved in the formation of a carbon-carbon bond .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the 3,5-Dichloro-2-methylphenylboronic acid interacts with its target through a process called transmetalation . This process involves the transfer of the organic group from boron to palladium, which is the metal catalyst used in the reaction . The palladium donates electrons to form a new palladium-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway that is affected by 3,5-Dichloro-2-methylphenylboronic acid . This reaction is widely applied in the formation of carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry . The downstream effects include the synthesis of various organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
Like other boronic acids, it is likely to have good stability and reactivity, which can impact its bioavailability in chemical reactions .
Result of Action
The result of the action of 3,5-Dichloro-2-methylphenylboronic acid is the formation of a new carbon-carbon bond through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various fields such as medicinal chemistry, materials science, and synthetic biology .
properties
IUPAC Name |
(3,5-dichloro-2-methylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLANOIYUAXDGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1C)Cl)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656925 | |
Record name | (3,5-Dichloro-2-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2-methylphenylboronic acid | |
CAS RN |
957120-97-7 | |
Record name | B-(3,5-Dichloro-2-methylphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957120-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,5-Dichloro-2-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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